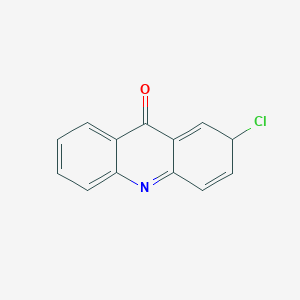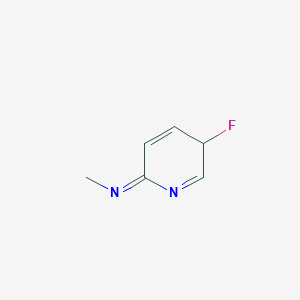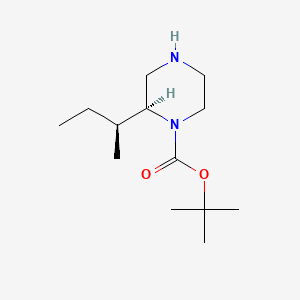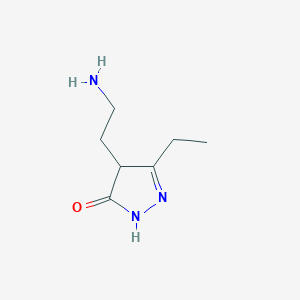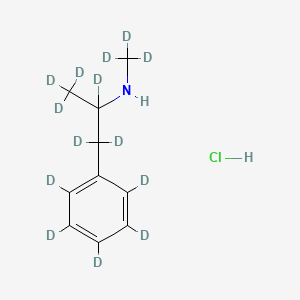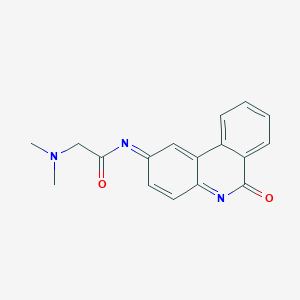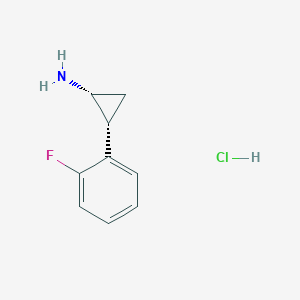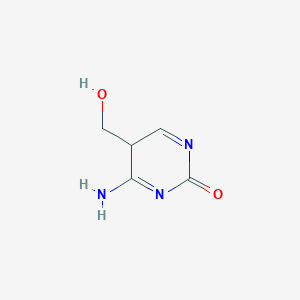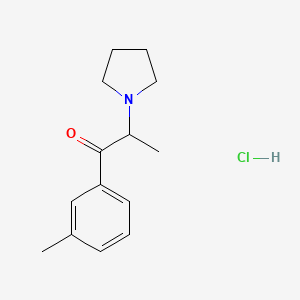
2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one typically involves the reaction of m-tolylpropanone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrochloride form.
化学反应分析
Types of Reactions
2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitters.
Medicine: Explored for potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one involves its interaction with molecular targets such as neurotransmitter transporters. The compound may inhibit the reuptake of neurotransmitters like dopamine and serotonin, leading to increased levels of these chemicals in the brain. This action is thought to contribute to its stimulant effects.
相似化合物的比较
Similar Compounds
Methcathinone: A similar compound with stimulant properties.
Mephedrone: Another substituted cathinone with similar effects.
Bupropion: A compound with structural similarities and similar pharmacological effects.
Uniqueness
2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one is unique in its specific chemical structure, which may confer distinct pharmacological properties compared to other similar compounds. Its unique interaction with molecular targets and its specific effects on biological systems make it a compound of interest for further research.
属性
分子式 |
C14H20ClNO |
|---|---|
分子量 |
253.77 g/mol |
IUPAC 名称 |
1-(3-methylphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-6-5-7-13(10-11)14(16)12(2)15-8-3-4-9-15;/h5-7,10,12H,3-4,8-9H2,1-2H3;1H |
InChI 键 |
DRPHGPKMCWBJAA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)C(C)N2CCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8aH-pyrido[2,3-b]pyrazin-6-one](/img/structure/B12356524.png)
![Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12356537.png)
![3-bromo-7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12356542.png)
